molecular formula C17H16FNO3 B11953763 N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide CAS No. 853347-65-6

N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide

Cat. No.: B11953763
CAS No.: 853347-65-6
M. Wt: 301.31 g/mol
InChI Key: JTCICFXIBMZVDF-BJMVGYQFSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group and a 4-fluorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide typically involves the reaction of 2,4-dimethoxyaniline with 4-fluorocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide
  • 2-Fluorophenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

Uniqueness

N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dimethoxy and fluorophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

853347-65-6

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C17H16FNO3/c1-21-14-8-9-15(16(11-14)22-2)19-17(20)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3,(H,19,20)/b10-5+

InChI Key

JTCICFXIBMZVDF-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)OC

Origin of Product

United States

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